2-Ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
2-Ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Brand Name:
Vulcanchem
CAS No.:
379243-88-6
VCID:
VC0382724
InChI:
InChI=1S/C12H14N2S2/c1-2-9-13-11(15)10-7-5-3-4-6-8(7)16-12(10)14-9/h2-6H2,1H3,(H,13,14,15)
SMILES:
CCC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1
Molecular Formula:
C12H14N2S2
Molecular Weight:
250.4g/mol
2-Ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
CAS No.: 379243-88-6
Main Products
VCID: VC0382724
Molecular Formula: C12H14N2S2
Molecular Weight: 250.4g/mol
CAS No. | 379243-88-6 |
---|---|
Product Name | 2-Ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione |
Molecular Formula | C12H14N2S2 |
Molecular Weight | 250.4g/mol |
IUPAC Name | 2-ethyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
Standard InChI | InChI=1S/C12H14N2S2/c1-2-9-13-11(15)10-7-5-3-4-6-8(7)16-12(10)14-9/h2-6H2,1H3,(H,13,14,15) |
Standard InChIKey | PCHRFROVHWFSMZ-UHFFFAOYSA-N |
SMILES | CCC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 |
Canonical SMILES | CCC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 |
PubChem Compound | 706065 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume